KRC-108

Catalog No.
S548038
CAS No.
M.F
C20H20N6O
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KRC-108

Product Name

KRC-108

IUPAC Name

3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H20N6O/c21-19-16(20-25-17-3-1-2-4-18(17)27-20)9-13(10-23-19)14-11-24-26(12-14)15-5-7-22-8-6-15/h1-4,9-12,15,22H,5-8H2,(H2,21,23)

InChI Key

NLOGXCAMKYLWJP-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4

Solubility

Soluble in DMSO, not in water

Synonyms

KRC108; KRC 108; KRC-108

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4

Description

The exact mass of the compound 3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine is 360.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KRC-108, chemically known as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, is a small molecule that functions as a multiple kinase inhibitor. It has shown potent inhibitory activity against several kinases, including Tropomyosin receptor kinase A, Ron, Flt3, and c-Met. KRC-108 is particularly notable for its potential therapeutic applications in treating cancers associated with TrkA and c-Met signaling pathways, making it a candidate for further drug development in oncology .

Typical of small organic molecules. It is primarily involved in substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under appropriate conditions. Common reagents used in reactions involving KRC-108 include dimethyl sulfoxide and various acids or bases, which facilitate the transformation of the compound into different derivatives while retaining its core structure.

KRC-108 exhibits significant biological activity as an anti-tumor agent. It induces cell cycle arrest and apoptotic cell death in cancer cells by inhibiting the phosphorylation of downstream signaling molecules associated with the TrkA pathway, such as Akt and ERK1/2. In vivo studies have demonstrated that KRC-108 can suppress tumor growth in models expressing Trk fusion genes, indicating its potential effectiveness against specific cancer types, particularly those that are TrkA-positive .

The synthesis of KRC-108 involves a multi-step process starting from readily available precursors. The key steps include:

  • Formation of the core structure: The initial reaction typically involves the formation of the pyridine ring.
  • Introduction of functional groups: Subsequent reactions introduce the benzo[d]oxazole moiety and the piperidine side chain through appropriate coupling reactions.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity for biological testing .

KRC-108's primary application lies in cancer therapy, particularly targeting tumors with aberrant TrkA and c-Met signaling pathways. Its ability to inhibit multiple kinases makes it a versatile candidate for combination therapies with other anticancer agents. Additionally, research is ongoing to explore its potential in treating other diseases where these kinases play a critical role .

Studies have shown that KRC-108 interacts with various cellular pathways by inhibiting kinase activity. For instance, resistance studies have indicated that increased expression of c-Met can occur in KRC-108-resistant cancer cells, suggesting adaptive responses that may limit the efficacy of treatment. This highlights the importance of understanding interaction mechanisms to optimize therapeutic strategies involving KRC-108 .

KRC-108 shares structural and functional similarities with several other kinase inhibitors. Below are some similar compounds along with a brief comparison:

Compound NameKinase TargetsUnique Features
GSK2656157Protein kinase R-like endoplasmic reticulum kinaseHighly selective; alleviates pyroptosis
GSK1838705Flt3Focused on hematological malignancies
AZD3463AKTDual inhibition of AKT and mTOR
Crizotinibc-Met, ALKFirst-in-class dual inhibitor for lung cancer

KRC-108 is unique due to its broad-spectrum inhibition across multiple kinases relevant to various cancers, particularly those driven by TrkA signaling pathways. Its ability to target both TrkA and c-Met distinguishes it from other compounds that may focus on single targets or specific pathways.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

360.16985928 g/mol

Monoisotopic Mass

360.16985928 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Han SY, Lee CO, Ahn SH, Lee MO, Kang SY, Cha HJ, Cho SY, Ha JD, Ryu JW, Jung H, Kim HR, Koh JS, Lee J. Evaluation of a multi-kinase inhibitor KRC-108 as an anti-tumor agent in vitro and in vivo. Invest New Drugs. 2012 Apr;30(2):518-23. doi: 10.1007/s10637-010-9584-2. Epub 2010 Nov 16. PubMed PMID: 21080208.

Explore Compound Types